molecular formula C16H17ClN2O4S2 B2694206 4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide CAS No. 941983-96-6

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide

Cat. No. B2694206
CAS RN: 941983-96-6
M. Wt: 400.89
InChI Key: BZKYDEWJIONMKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide”, related compounds have been synthesized and studied . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Enzyme Inhibition and Biological Potential

  • Novel Schiff bases of benzenesulfonamide derivatives have been synthesized, demonstrating significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings suggest potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease. The compounds also exhibited antioxidant properties, hinting at their therapeutic potential in oxidative stress-related conditions (Kausar et al., 2019).

Anticancer and Anti-HIV Activities

  • A series of compounds, including 4-chloro-benzenesulfonamide derivatives, have been synthesized and evaluated for their in vitro anticancer and anti-HIV activities. Some derivatives showed moderate anticancer activity, while others demonstrated encouraging anti-HIV activity, presenting a foundation for developing new therapeutic agents for cancer and HIV (Pomarnacka & Kozlarska-Kedra, 2003).

Carbonic Anhydrase Inhibitory Effects

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides has shown potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings highlight the potential of benzenesulfonamide derivatives in designing inhibitors for treating conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Synthetic Applications and Mechanistic Insights

  • Benzenesulfonamide has been recognized as a powerful Directed Metalation Group (DMG), showcasing its utility in heterocyclic synthesis. This highlights the compound's significance in organic synthesis, offering pathways to synthesize various heterocyclic compounds with potential biological activities (Familoni, 2002).

Future Directions

The future directions for the study of “4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its physical and chemical properties, potential biological activities, and possible uses in various fields .

properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKYDEWJIONMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide

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